Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate
Description
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(13,9(10,11)12)6-4-3-5-6/h6H,2-5,13H2,1H3 |
InChI Key |
YWAYOSHSFQETOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCC1)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trifluorinated Intermediate
Method A: Nucleophilic Trifluoromethylation
- Reagents : Use of trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
- Procedure : A suitable precursor, such as an aldehyde or ketone, undergoes nucleophilic trifluoromethylation via a radical or anionic pathway, often catalyzed by copper or silver salts.
R–CHO + CF3I + Cu catalyst → R–C(CF3)OH (trifluoromethylated alcohol)
Summary of the Proposed Synthetic Pathway
| Step | Description | Reagents/Conditions | References/Notes |
|---|---|---|---|
| 1 | Trifluoromethylation of precursor | CF3I, Cu catalyst, radical conditions | EP2763975B1 |
| 2 | Cyclobutane ring formation | Photochemical [2+2] cycloaddition | Literature reports |
| 3 | Amination at the 2-position | NH3, reductive amination | Standard amination methods |
| 4 | Esterification | Ethanol, H2SO4, reflux | Fischer esterification |
Additional Considerations and Variations
- Alternative fluorination methods include electrophilic trifluoromethylation using reagents like Togni's reagent .
- Cyclobutyl ring synthesis can also utilize [2+2] cycloaddition of alkene derivatives under UV light.
- Amino group installation may involve nucleophilic substitution on halogenated intermediates or direct amination via radical pathways.
- Purification techniques such as column chromatography and recrystallization are essential after each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutyl ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate Hydrochloride
- Structure : Cyclopropane ring replaces cyclobutane.
- Molecular Formula: C₆H₉F₃NO₂·HCl (CAS: 193140-71-5) .
- Key Differences: Ring Strain: Cyclopropane (higher strain) increases reactivity compared to cyclobutane. Synthesis: Derived from ethyl 2-diazo-3,3,3-trifluoropropanoate via biocatalytic N–H insertion . Applications: Intermediate for non-racemic α-trifluoromethyl amines in drug discovery .
Ethyl 3-Amino-3-(3,3-Difluorocyclobutyl)Propanoate
- Structure : Difluorocyclobutyl group at β-position.
- Molecular Formula: C₉H₁₅F₂NO₂ (CAS: 2305255-57-4) .
- Key Differences :
- Fluorination Pattern : Two fluorine atoms on cyclobutane reduce lipophilicity compared to the trifluoromethyl group.
- Reactivity : Enhanced electrophilicity due to electron-withdrawing difluoro substituents.
Ethyl 2-Diazo-3,3,3-Trifluoropropanoate
Ethyl 3-Cyclopropyl Derivatives (e.g., 4bg, 4bk, 4bm)
- Structure : Cyclopropyl ring with varied benzyl substituents (e.g., 3-fluorobenzyl, 4-chlorobenzyl) .
- Key Differences: Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity and pharmacological activity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Stereoselectivity: Biocatalytic methods using ethyl 2-diazo-3,3,3-trifluoropropanoate achieve >90% enantiomeric excess in α-trifluoromethyl amines .
- Reactivity Trends : Cyclobutyl derivatives exhibit lower ring strain than cyclopropyl analogues, favoring stability in aqueous media .
- Pharmacological Potential: Fluorinated cyclobutane/cyclopropane amino esters are prioritized in CNS drug development due to blood-brain barrier permeability .
Biological Activity
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate (CAS No. 1955519-95-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a cyclobutyl group and trifluoropropanoate moiety. The molecular formula is , with a molecular weight of approximately 261.67 g/mol.
Pharmacological Properties
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
- Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly in relation to pain management and neuroprotection. It may act as an antagonist or modulator at certain receptors involved in pain signaling.
- Anti-inflammatory Properties : this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system and peripheral tissues, influencing neurotransmission and inflammatory responses.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, contributing to its anticancer properties.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |
| Study 2 | Neurological Effects | Demonstrated modulation of pain signaling pathways in animal models, suggesting potential for analgesic applications. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in pro-inflammatory cytokines in vitro and in vivo models of inflammation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
